8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of bromine atoms at the 8 and 7 positions, a 4-bromobenzyl group, and a 1,3-dimethyl substitution on the purine ring. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethyluric acid and 4-bromobenzyl bromide.
Bromination: The bromination of 1,3-dimethyluric acid is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Alkylation: The brominated intermediate is then subjected to alkylation with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cyclization: The final step involves cyclization to form the purine ring, which can be achieved by heating the intermediate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization and Ring-Opening: The purine ring can undergo cyclization or ring-opening reactions under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or DMF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to inhibition or activation of specific biological processes.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-bromo-1,3-dimethylxanthine: A similar purine derivative with bromine substitution at the 8 position.
7-(4-bromobenzyl)-1,3-dimethylxanthine: A compound with a similar structure but lacking the bromine atom at the 8 position.
1,3-dimethyl-7-(4-bromobenzyl)xanthine: Another related compound with a different substitution pattern on the purine ring.
Uniqueness
8-bromo-7-(4-bromobenzyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution and 4-bromobenzyl group make it a valuable compound for various research applications.
Properties
IUPAC Name |
8-bromo-7-[(4-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Br2N4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGYHYHFELGSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Br2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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